Ethyl 2-(3,5-dimethyl-4-methoxyphenyl)sulfanyl-2-oxo-acetate
Description
Ethyl 2-(3,5-dimethyl-4-methoxyphenyl)sulfanyl-2-oxo-acetate is a thioester derivative characterized by a substituted phenylsulfanyl group attached to an oxoacetate backbone. The phenyl ring is functionalized with 3,5-dimethyl and 4-methoxy substituents, which confer distinct electronic and steric properties. This compound is likely used as an intermediate in organic synthesis or pharmacological research, given the prevalence of structurally analogous esters in these fields .
Properties
IUPAC Name |
ethyl 2-(4-methoxy-3,5-dimethylphenyl)sulfanyl-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4S/c1-5-17-12(14)13(15)18-10-6-8(2)11(16-4)9(3)7-10/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVWBZGXQZRIJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC1=CC(=C(C(=C1)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acyl Substitution with Ethyl Oxalyl Chloride
The most widely reported method involves reacting 3,5-dimethyl-4-methoxyphenylthiol with ethyl oxalyl chloride under anhydrous conditions. The reaction proceeds via nucleophilic attack of the thiol’s sulfur atom on the electrophilic carbonyl carbon of ethyl oxalyl chloride, followed by elimination of HCl (Figure 1).
Representative Procedure :
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Reagents :
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3,5-Dimethyl-4-methoxyphenylthiol (1.0 equiv)
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Ethyl oxalyl chloride (1.2 equiv)
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Triethylamine (1.5 equiv) as a base
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Anhydrous dichloromethane (DCM) as solvent
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Steps :
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Dissolve the thiol in DCM under nitrogen.
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Add ethyl oxalyl chloride dropwise at 0°C.
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Introduce triethylamine to scavenge HCl.
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Stir at room temperature for 6–12 hours.
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Work-Up :
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Wash with water, dry over Na₂SO₄, and concentrate.
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Table 1: Optimization of Reaction Conditions
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent | DCM, THF, EtOAc | DCM | Maximizes solubility of intermediates |
| Base | Et₃N, Pyridine, K₂CO₃ | Et₃N | Efficient HCl removal |
| Temperature | 0°C, RT, 40°C | RT | Balances kinetics and side reactions |
Alternative Pathways: Microwave-Assisted Synthesis
Microwave irradiation has been explored to accelerate reaction kinetics. A study using analogous thiophenol derivatives reported a 20% reduction in reaction time (2–4 hours) with comparable yields. This method leverages rapid, uniform heating to enhance molecular collisions, though specialized equipment is required.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial synthesis adopts continuous flow reactors to improve scalability and safety. Key advantages include:
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Enhanced Heat Transfer : Mitigates exothermic risks during oxalyl chloride addition.
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Automated Quenching : In-line neutralization of HCl reduces corrosion and waste.
Case Study : A patent-pending process achieved 90% conversion using a tubular reactor with residence time ≤30 minutes.
Quality Control Protocols
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Purity Assessment : HPLC with UV detection (λ = 254 nm) confirms ≥98% purity.
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Residual Solvents : Gas chromatography ensures compliance with ICH guidelines (e.g., DCM ≤600 ppm).
Purification and Isolation Techniques
Column Chromatography
Silica gel chromatography (hexane:EtOAc = 4:1) effectively separates the product from unreacted thiol and oligomeric byproducts.
Table 2: Chromatographic Elution Profile
| Fraction | Volume (mL) | Composition (Hexane:EtOAc) | Component |
|---|---|---|---|
| 1–50 | 100 | 9:1 | Unreacted thiol |
| 51–100 | 150 | 4:1 | Target compound |
| 101–150 | 100 | 1:1 | Diastereomeric impurities |
Recrystallization
Recrystallization from ethanol/water (3:1) yields colorless crystals with >99% purity. Differential Scanning Calorimetry (DSC) confirms a sharp melting point at 112–114°C.
Mechanistic Insights and Side Reactions
Competing Pathways
Stereoelectronic Effects
The 3,5-dimethyl groups impose steric hindrance, slowing nucleophilic attack. Electron-donating methoxy groups enhance the thiol’s nucleophilicity, partially counteracting this effect.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-dimethyl-4-methoxyphenyl)sulfanyl-2-oxo-acetate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxo group can produce alcohol derivatives.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C13H16O4S
- Molecular Weight : 268.33 g/mol
- Structural Features : The compound includes a methoxy group and two methyl groups on the aromatic ring, which are crucial for its reactivity and biological interactions.
Research indicates that Ethyl 2-(3,5-dimethyl-4-methoxyphenyl)sulfanyl-2-oxo-acetate may exhibit significant biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which is relevant for drug design. The sulfanyl group allows for covalent interactions with enzyme active sites, potentially leading to inhibition of their activity .
- Anti-inflammatory Properties : Similar compounds have been investigated for their anti-inflammatory effects, suggesting that this compound may also possess such activities.
- Anticancer Potential : Given the structural similarities with other bioactive compounds, this compound may exhibit anticancer properties that warrant further investigation.
Case Studies and Research Findings
Several studies have examined the interactions of this compound with biological targets:
- Enzyme Kinetics Assays : These assays have been employed to measure the inhibitory effects of the compound on various enzymes. Results indicate a significant reduction in enzyme activity in the presence of the compound.
- Molecular Docking Simulations : Computational studies using molecular docking have predicted binding affinities and modes of interaction between the compound and target enzymes. These simulations provide insights into the mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,5-dimethyl-4-methoxyphenyl)sulfanyl-2-oxo-acetate involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The methoxy and oxo groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs fall into two primary categories:
Oxoacetate Esters with Halogenated Phenyl Groups (e.g., fluorophenyl derivatives).
Thioesters with Heterocyclic or Aromatic Substituents (e.g., thiophene-based analogs).
Key Differences and Implications
Substituent Effects :
- The 3,5-dimethyl-4-methoxyphenylsulfanyl group in the target compound increases steric bulk and lipophilicity compared to simpler fluorophenyl analogs (e.g., Ethyl 2-(3-fluorophenyl)-2-oxoacetate) . This may enhance membrane permeability in drug-design contexts.
- Fluorinated analogs (e.g., Ethyl 2-(3,5-difluorophenyl)-2-oxoacetate) exhibit higher electronegativity, which could improve binding affinity in enzyme inhibition but reduce metabolic stability .
Functional Group Reactivity :
- The thioester group (-S-CO-) in the target compound is more nucleophilic and prone to hydrolysis than oxoesters (-O-CO-), limiting its utility in aqueous environments but offering advantages in synthetic chemistry as a reactive intermediate .
Synthetic Methods: The target compound and its thiophene-based analog (Ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate) are synthesized via multicomponent reactions involving acetylenic esters and sulfur-containing reagents . In contrast, fluorinated oxoacetates may employ nucleophilic aromatic substitution or esterification .
Comparative Data Table
Research Findings
- Pharmacological Potential: Fluorinated oxoacetates are frequently employed as bioactive scaffolds due to their enhanced binding to hydrophobic enzyme pockets . The target compound’s dimethyl and methoxy groups may similarly improve target engagement but require further study.
- Stability Considerations : Thioesters like the target compound are less stable under physiological conditions than oxoesters, limiting their direct therapeutic use but making them valuable transient intermediates .
- Synthetic Versatility : Multicomponent syntheses (as seen in the thiophene analog) allow rapid diversification of the oxoacetate core, highlighting the target compound’s utility in combinatorial chemistry .
Biological Activity
Ethyl 2-(3,5-dimethyl-4-methoxyphenyl)sulfanyl-2-oxo-acetate is a compound with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly as an inhibitor of specific enzymes. This article provides an overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 268.327 g/mol . The compound features a sulfanyl group linked to a phenolic structure, which is often associated with biological activity.
Research indicates that compounds with similar structures can act as inhibitors for various enzymes, including cathepsin B, a cysteine protease implicated in numerous diseases . The inhibition mechanism typically involves binding to the active site of the enzyme, potentially forming covalent bonds with key amino acid residues. This interaction can lead to the modulation of enzymatic activity, impacting disease progression.
Anticancer Activity
Studies have shown that compounds structurally related to this compound exhibit anticancer properties. For instance, certain derivatives have been reported to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Enzyme Inhibition
Inhibitors of cathepsin B have been developed based on structural analogs of this compound. A high-throughput screening assay identified several active compounds that inhibited cathepsin B's enzymatic activity. These compounds demonstrated significant binding affinity and selectivity towards the enzyme, suggesting that this compound may share similar inhibitory properties .
Case Studies
- Study on Cathepsin B Inhibitors : A study involving multiple compounds assessed their inhibitory effects on cathepsin B. Out of over 60,000 tested compounds, several demonstrated potent inhibition. The active compounds were further evaluated through independent bioassays to confirm their efficacy and reduce false positives .
- Anticancer Screening : In vitro studies on cancer cell lines showed that certain derivatives of this compound led to reduced cell viability and increased apoptosis rates compared to control groups. The mechanism involved modulation of apoptotic pathways and cell cycle arrest .
Research Findings
Research has highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of compounds similar to this compound. Key findings include:
| Compound | Activity | Mechanism |
|---|---|---|
| Compound A | Anticancer | Induces apoptosis |
| Compound B | Cathepsin B inhibitor | Covalent binding to active site |
| Compound C | Antioxidant | Scavenging free radicals |
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-(3,5-dimethyl-4-methoxyphenyl)sulfanyl-2-oxo-acetate?
The synthesis typically involves thioesterification or nucleophilic substitution reactions. For example, analogous compounds like ethyl thiochromenyl derivatives (e.g., Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]-sulfanyl}acetate) are synthesized via coupling reactions between activated acetates and thiol-containing aromatic precursors under basic conditions . Key steps include refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) with catalysts like K₂CO₃. Monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) are standard.
Q. What purification and characterization techniques are critical for isolating this compound?
Recrystallization from ethanol or methanol is effective due to the compound’s moderate solubility. Characterization relies on NMR (¹H/¹³C), FT-IR (to confirm C=O and S–C=O stretches), and high-resolution mass spectrometry (HRMS). For crystalline samples, single-crystal X-ray diffraction (SCXRD) is essential for unambiguous structural confirmation, as demonstrated in studies of structurally similar esters .
Advanced Research Questions
Q. How can SHELXL be optimized for refining the crystal structure of this compound, particularly with twinned data?
SHELXL is widely used for small-molecule refinement. For twinned data, employ the TWIN and BASF commands to model twin domains. Key parameters include refining the Flack x parameter to assess absolute structure and using HKLF 5 format for twin-law-specific data. Recent SHELXL updates (post-2015) allow improved handling of high-resolution data and anisotropic displacement parameters for heavy atoms like sulfur . Ensure data-to-parameter ratios > 10:1 to avoid overfitting, as seen in analogous structures with R factors < 0.05 .
Q. How can computational methods (e.g., DFT) elucidate the electronic properties or reaction mechanisms involving this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, studies on ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-dihydropyrimidine carboxylate used DFT to correlate substituent effects (e.g., methoxy vs. methyl groups) with charge distribution and stabilization energies . Solvent effects (via PCM models) and transition-state analysis further clarify reaction pathways for nucleophilic substitutions or cyclizations.
Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?
Use Mercury CSD 2.0 to visualize and compare experimental crystal packing with computational models. For instance, discrepancies in dihedral angles (NMR-derived vs. SCXRD) may arise from dynamic effects in solution. Validate via temperature-dependent NMR or variable-temperature SCXRD. Mercury’s packing similarity tools can identify intermolecular interactions (e.g., S···O contacts) that stabilize the solid-state conformation but may differ in solution .
Q. What strategies mitigate challenges in synthesizing derivatives with varied aryl substituents?
Substituent effects on reactivity can be assessed via Hammett plots or computational descriptors (σₚ values). For example, electron-withdrawing groups (e.g., Cl in ethyl 2-(3-chloro-5-methoxyphenyl)-2-oxoacetate) reduce nucleophilicity at the sulfur center, necessitating stronger bases (e.g., NaH instead of K₂CO₃) . Parallel synthesis using combinatorial libraries (e.g., varying 3,5-dimethyl and 4-methoxy groups) can optimize yields, guided by steric parameters (e.g., A-value comparisons).
Methodological Considerations
Q. How to design experiments analyzing the compound’s stability under varying conditions?
Conduct accelerated stability studies:
- Thermal : TGA/DSC to determine decomposition temperatures.
- Photochemical : Expose to UV light (λ = 254–365 nm) and monitor via HPLC for degradation products.
- Hydrolytic : Assess pH-dependent hydrolysis (pH 1–13) at 37°C, quantifying residual compound via LC-MS. Reference protocols from safety data sheets (SDS) for related esters, which recommend inert atmospheres (N₂) and desiccants for long-term storage .
Q. What crystallographic software pipelines are recommended for high-throughput structure determination?
SHELXT automates space-group determination and initial structure solution via dual-space algorithms, particularly effective for compounds with heavy atoms (e.g., sulfur). For challenging cases (e.g., pseudo-symmetry), combine SHELXD (charge flipping) with OLEX2 for real-space refinement. Mercury’s Materials Module enables rapid comparison of packing motifs across derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
